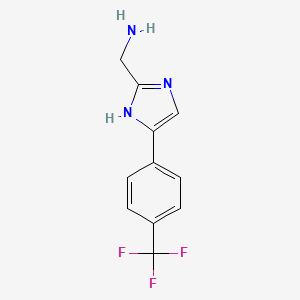
naphthalen-2-yl N-tert-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl N-tert-butylcarbamate is an organic compound with the molecular formula C15H17NO2 It is a derivative of naphthalene, where the naphthyl group is bonded to a tert-butylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl N-tert-butylcarbamate can be synthesized through the reaction of naphthalen-2-ylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Naphthalen-2-ylamine+tert-butyl chloroformate→Naphthalen-2-yl N-tert-butylcarbamate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: this compound oxide.
Reduction: Naphthalen-2-ylamine.
Substitution: Naphthalen-2-yl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl N-tert-butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of naphthalen-2-yl N-tert-butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl N-tert-butylcarbamate
- Naphthalen-2-yl N-methylcarbamate
- Naphthalen-2-yl N-ethylcarbamate
Uniqueness
Naphthalen-2-yl N-tert-butylcarbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other naphthyl carbamates and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
61382-92-1 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
naphthalen-2-yl N-tert-butylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)16-14(17)18-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) |
InChI-Schlüssel |
VIUHSSNMQRNVBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


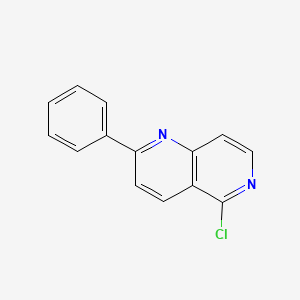
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

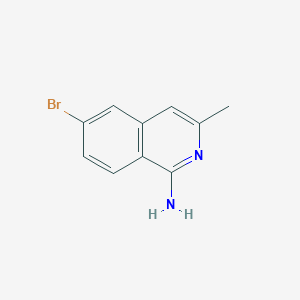
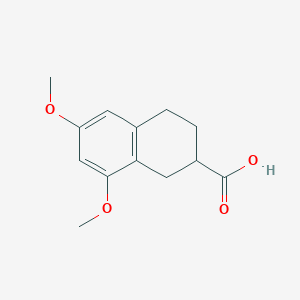

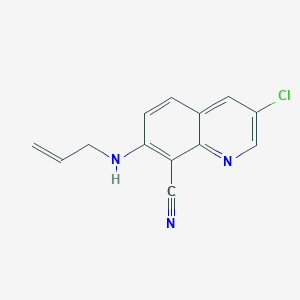


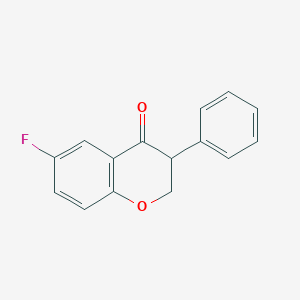
![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
